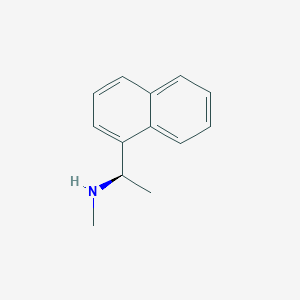

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Description

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine (CAS: 3886-70-2) is a chiral secondary amine with the molecular formula C₁₃H₁₅N (MW: 185.26 g/mol). Its structure features a naphthalen-1-yl group attached to an ethylamine backbone, with a methyl substituent on the nitrogen atom . The R-enantiomer is notably utilized in pharmaceutical research, particularly as a precursor or impurity in drugs like Cinacalcet Hydrochloride . Key applications include:

Properties

IUPAC Name |

(1R)-N-methyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYETYHLXPGYQPZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15297-33-3 | |

| Record name | (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Hydrogenation of 1-Acetonaphthone

The most industrially viable method involves asymmetric hydrogenation of 1-acetonaphthone using ruthenium catalysts. As detailed in CN104045568A , the process comprises four steps:

-

Asymmetric Hydrogenation : 1-Acetonaphthone is reduced to (S)-1-(naphthalen-1-yl)ethanol using a ruthenium catalyst (e.g., (S,S)-DIOPRuCl or BIMAH ligands) under 8–30 bar H₂. Catalyst loadings as low as 0.001–1 mol% achieve >95% ee .

-

Sulfonate Ester Formation : The alcohol is converted to a sulfonate ester (III) using methanesulfonyl chloride or toluenesulfonyl chloride.

-

Azidation : Displacement with sodium azide yields (R)-1-(1-azidoethyl)naphthalene (IV).

-

Hydrogenation : Catalytic hydrogenation of the azide (e.g., Pd/C or Raney Ni) produces (R)-1-(naphthalen-1-yl)ethylamine, followed by N-methylation via Eschweiler-Clarke reaction .

Advantages :

Asymmetric Transfer Hydrogenation of 1-(1-Naphthyl)Ethanone Oxime

CN105294449B reports a one-step asymmetric transfer hydrogenation of 1-(1-naphthyl)ethanone oxime using ammonium formate and chiral ruthenium catalysts. Key conditions include:

-

Catalyst : Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl}(p-cymene)ruthenium(II) for the R-enantiomer.

-

Solvent : Dimethylformamide (DMF) or methanol.

Mechanism : The oxime undergoes reduction via a six-membered transition state, where the catalyst’s chiral pocket induces stereoselectivity.

Comparison to Hydrogenation :

| Parameter | Hydrogenation | Transfer Hydrogenation |

|---|---|---|

| Catalyst Loading | 0.01–0.1 mol% | 1–3 mol% |

| Pressure | 8–30 bar H₂ | Ambient |

| ee | >95% | 96.3% |

| Industrial Scalability | High | Moderate |

Resolution of Racemic 1-(1-Naphthyl)Ethylamine

Classical resolution using chiral acids remains a fallback for small-scale production. CN101735070A employs D-(-)-tartaric acid in alcohol/water mixtures:

-

Salt Formation : Racemic amine reacts with D-(-)-tartaric acid, yielding diastereomeric salts.

-

Crystallization : The R-enantiomer salt preferentially crystallizes (97% yield, 96% ee) .

-

Racemization : The S-enantiomer-rich mother liquor is heated with acid/alkali to regenerate racemic amine for reuse.

Limitations :

N-Methylation of (R)-1-(1-Naphthyl)Ethylamine

The Eschweiler-Clarke reaction is the preferred N-methylation method :

Conditions :

-

Reagents : Formic acid (3 equiv) and formaldehyde (1.5 equiv).

-

Temperature : Reflux (100–110°C).

Mechanism : Formic acid acts as a reductant, transferring methyl groups from formaldehyde to the amine.

Example Protocol :

-

Dissolve (R)-1-(1-naphthyl)ethylamine (10 mmol) in formic acid (30 mL).

-

Add formaldehyde (37% aqueous, 15 mmol).

-

Reflux for 12 hours, then basify with NaOH.

-

Extract with dichloromethane and distill to isolate this compound .

Reductive Amination of 1-Naphthaldehyde

WO2004080945A1 describes a route via reductive amination, though it primarily targets N-methyl-1-naphthalenemethanamine. Adaptations for the ethylamine derivative include:

-

Imine Formation : React 1-naphthaldehyde with methylamine.

-

Reduction : Use NaBH₄ or catalytic hydrogenation.

-

Chiral Resolution : Requires subsequent enantiomer separation, limiting practicality .

Comparative Analysis of Methods

Scientific Research Applications

Chiral Synthesis

Overview

Chiral compounds are crucial in pharmaceuticals due to their specific biological activity. (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is widely used as a chiral auxiliary and a reagent in asymmetric synthesis.

Applications in Organic Chemistry

- Synthesis of β-Amino Acids : This compound facilitates the formation of β-amino acids through various organic reactions, which are essential building blocks in drug development .

- Enantioselective Hydrogenation : It has been utilized in the enantioselective hydrogenation of substrates like ethyl pyruvate to produce ethyl lactate, demonstrating its effectiveness as a chiral modifier .

- Chiral Derivatization : The compound serves as a chiral derivatization reagent for gas chromatography applications, aiding in the determination of enantiomeric excess .

Antifungal Activity

Research Findings

Recent studies have highlighted the antifungal properties of derivatives of this compound. A series of chiral N-benzyl-N-methyl derivatives have been synthesized and tested against various fungal pathogens.

Key Findings from Case Studies

- In Vitro Activity Against Pathogens : Compounds such as (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine exhibited significant antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum, with MIC50 values comparable to established antifungal agents .

- Structure-Activity Relationship : The study indicated that the presence of bulky groups at specific positions on the benzyl fragment enhances antifungal potency, while alterations such as fluorination reduced activity, underscoring the importance of amine basicity .

Material Science Applications

Use in Material Research

this compound has been employed in materials science, particularly in studies involving surface chemistry and molecular orientation.

Reflectance Absorption Infrared Spectroscopy (RAIRS)

This compound is used to investigate the structure and bonding characteristics of chiral amines on metal surfaces, providing insights into molecular interactions that are critical for developing new materials .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of β-amino acids | Essential for drug development |

| Enantioselective Reactions | Hydrogenation of ethyl pyruvate to ethyl lactate | Effective chiral modifier |

| Antifungal Activity | Testing against C. neoformans, T. mentagrophytes, T. rubrum | High activity with MIC50 values similar to commercial drugs |

| Material Science | Surface studies using RAIRS | Insights into molecular orientation and bonding |

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic naphthalene ring allows it to engage in π-π interactions, while the chiral center contributes to its stereospecific binding to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Key Insight : The R -enantiomer exhibits 10-fold higher potency against dermatophytes, attributed to optimal spatial alignment in the enzyme active site .

N-Methyl-1-(naphthalen-1-yl)methanamine

Key Insight : The ethyl chain in the ethanamine derivative improves lipophilicity and membrane penetration, enhancing antifungal efficacy compared to the methanamine analogue .

1-(Naphthalen-2-yl) Analogues

Key Insight : Naphthalen-1-yl substitution provides superior enantioselective phase transport due to stronger π-π interactions with chiral crown ethers .

Phenyl Analogues: (R)-1-Phenylethanamine (PEA)

| Property | This compound | (R)-1-Phenylethanamine (PEA) |

|---|---|---|

| Aromatic Group | Naphthalene (polycyclic) | Phenyl (monocyclic) |

| Antifungal Activity | IC₅₀: 0.12 µM | IC₅₀: >10 µM |

| LogP | 3.8 | 2.1 |

Key Insight : The naphthalenyl group significantly enhances lipophilicity and antifungal potency compared to phenyl derivatives .

Biological Activity

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine, a chiral amine with the molecular formula C13H15N, is notable for its structural similarity to various biologically active compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H15N

- CAS Number : 15297-33-3

- Structural Features : The compound features a naphthalene ring and a chiral center at the ethanamine moiety, contributing to its unique chemical properties and biological interactions.

This compound interacts with various biomolecules, primarily proteins, through several mechanisms:

- Covalent Bonding : Potential formation of covalent bonds with amino acid side chains.

- Hydrogen Bonding : Interaction with functional groups on target proteins.

- Molecular Interactions : The compound may influence biochemical pathways by altering protein structure and function.

Antifungal Activity

A study evaluated the antifungal properties of structurally related compounds, including this compound derivatives, against several fungal strains:

- Tested Strains : Candida neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum.

- Findings : Certain derivatives exhibited significant antifungal activity, indicating that modifications to the naphthalene structure can enhance efficacy against specific fungal pathogens .

Inhibition of Enzymatic Activity

Research has indicated that this compound may inhibit key enzymes involved in metabolic pathways:

- Human Lactate Dehydrogenase A (hLDHA) : Compounds derived from this structure have shown inhibition of hLDHA, which is crucial in cancer metabolism. The IC50 values for some derivatives were reported to be less than 5 μM, highlighting their potential as therapeutic agents in cancer treatment .

Synthesis and Biological Evaluation

Research conducted on chiral N-benzyl-N-methyl derivatives revealed promising antifungal activities. For instance:

- Compound Evaluation : (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine demonstrated high activity against all tested fungi. This suggests that structural modifications can significantly impact biological efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that:

- Compounds with specific substitutions on the

Chemical Reactions Analysis

Oxidation Reactions

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine undergoes oxidation to form imines or oximes under controlled conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | Imine derivatives | Moderate yield (40–60%) | |

| CrO₃ | Oximes | Requires anhydrous conditions |

Mechanistic Insight : Oxidation typically targets the amine group, converting it to a nitroso intermediate, which further reacts to form stable imines or oximes. Steric hindrance from the naphthalene ring slows reaction rates compared to less bulky amines.

Reduction Reactions

The compound can participate in reductions, primarily affecting substituents on the naphthalene ring or modifying the amine group:

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂/Pd-C | Secondary amine derivatives | High chiral retention (≥95%) | |

| LiAlH₄ | No reaction (stable under these conditions) | – |

Application Example : Catalytic hydrogenation with Pd-C under 8–30 bar H₂ pressure selectively reduces double bonds in conjugated systems while preserving the chiral center .

Substitution Reactions

The methylamine group acts as a nucleophile in substitution reactions, enabling functionalization:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Benzyl halides (e.g., C₆H₅CH₂Br) | N-Benzyl-N-methyl derivatives | DMF, 100°C, 12–24h | |

| SOCl₂ | Chlorinated intermediates | Anhydrous, reflux |

Key Finding : Alkylation with benzyl halides proceeds efficiently in polar aprotic solvents, yielding antifungal-active derivatives like (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine (MIC: 2–4 µg/mL against T. rubrum) .

Stereochemical Influence on Reactivity

The (R)-configuration significantly impacts reaction pathways:

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine?

- Methodological Answer : The synthesis involves three critical steps:

Formylation : (R)-1-(Naphthalen-1-yl)ethanamine is treated with ethyl formate in tetrahydrofuran (THF) using Amberlyst 15 as a catalyst to yield (R)-N-(1-(naphthalen-1-yl)ethyl)formamide .

Reduction : The formamide intermediate is reduced using LiAlH4 in THF under reflux to produce this compound. Excess LiAlH4 (3.5 equivalents) ensures high purity and yield (89%) .

Alkylation : The secondary amine is alkylated with benzyl halides using Hünig’s base (N,N-diisopropylethylamine) in acetonitrile. Purification is achieved via precipitation as hydrochloride salts .

Q. How is chirality introduced and maintained during synthesis?

- Methodological Answer : Chirality originates from the starting material, (R)-1-(naphthalen-1-yl)ethanamine, which is resolved using R-(−)-mandelic acid. The enantiomeric excess (>99.8%) is maintained by avoiding racemization-prone conditions. Undesired enantiomers are racemized using acidic conditions and reused to maximize yield .

Q. What analytical techniques validate the structure and purity of the compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry and stereochemistry (e.g., δ 1.60 ppm for methyl groups, δ 4.48 ppm for chiral center coupling) .

- Optical Rotation : Specific rotation values (e.g., [α]D = -111.6 for derivatives) verify enantiomeric identity .

- HPLC : Purity >95% is confirmed using UV detection at 280 nm .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl group influence antifungal activity?

- Methodological Answer :

- Bulky Para-Substituents : Derivatives with tert-butyl or benzyloxy groups in the para position exhibit high activity (MIC50: 0.06–0.125 µg/mL) due to lipophilic interactions with squalene epoxidase’s binding pocket .

- Fluorinated Derivatives : Lower activity (MIC50 >1 µg/mL) suggests amine basicity is critical for protonation and target binding .

- Stereochemistry : (S)-enantiomers at the benzylic carbon show reduced potency compared to (R)-configured analogs, highlighting stereochemical specificity .

Q. How can enantiomeric excess be optimized in large-scale synthesis?

- Methodological Answer :

- Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective hydrolysis of intermediates .

- Racemization Recycling : Undesired enantiomers are treated with HCl/EtOH under reflux to regenerate racemic mixtures, enabling iterative resolution .

Q. How to resolve contradictions in antifungal activity data across fungal species?

- Methodological Answer :

- Strain-Specific SAR : Dermatophytes (e.g., Trichophyton mentagrophytes) are more sensitive than Cryptococcus neoformans, possibly due to differences in squalene epoxidase structure .

- Experimental Design : Use standardized MIC assays (RPMI-1640 medium, 48–72 hr incubation) and include controls like Butenafine and Amphotericin B to normalize inter-lab variability .

Q. What strategies improve yield in benzyl halide alkylation reactions?

- Methodological Answer :

- Excess Benzyl Halide : Use 1.05 equivalents of benzyl bromide to drive the reaction to completion .

- Purification via Hydrochloride Salts : Precipitation as HCl salts removes unreacted amines, achieving yields >85% .

Data Highlights from Evidence

- Antifungal Activity : (R)-N-(4-Tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine shows MIC50 = 0.06 µg/mL against T. mentagrophytes .

- Stereochemical Purity : Optical rotation [α]D = +31.5 (c 1.0, MeOH) confirms (R)-configuration .

- Synthetic Yield : LiAlH4 reduction achieves 89% yield with >97% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.